molecular formula C11H19NO6 B3230519 (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate CAS No. 130622-08-1

(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate

Cat. No.: B3230519
CAS No.: 130622-08-1
M. Wt: 261.27 g/mol
InChI Key: DFXUYFITVOWQNH-SSDOTTSWSA-N
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Description

®-Dimethyl 2-(tert-butoxycarbonylamino)succinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino succinate ester. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dimethyl 2-(tert-butoxycarbonylamino)succinate typically involves the reaction of an amino acid or its derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of ®-Dimethyl 2-(tert-butoxycarbonylamino)succinate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Dimethyl 2-(tert-butoxycarbonylamino)succinate is unique due to its specific structure, which provides a balance between stability and reactivity. The Boc group offers protection during synthesis, while the succinate ester allows for further functionalization and incorporation into larger molecules .

Properties

IUPAC Name

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXUYFITVOWQNH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195981
Record name 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130622-08-1
Record name 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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